

molecular structure and weight of 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-4-methoxyaniline

Cat. No.: B107172

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **3-Fluoro-4-methoxyaniline**, a key intermediate in the development of pharmaceuticals and other fine chemicals.

Core Properties and Molecular Structure

3-Fluoro-4-methoxyaniline, also known as 3-Fluoro-p-anisidine or 4-Amino-2-fluoroanisole, is an aromatic amine with the chemical formula C₇H₈FNO.[1][2] Its structure, featuring a fluorine atom and a methoxy group on the aniline ring, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[2][3] It serves as a precursor in the synthesis of various therapeutic agents, including novel mGluR1 antagonists for chronic pain management and leucine ureido derivatives with inhibitory activity against aminopeptidase N, an enzyme associated with tumor growth.[4][5]

The key quantitative properties of **3-Fluoro-4-methoxyaniline** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	366-99-4	[1] [4] [6]
Molecular Formula	C ₇ H ₈ FNO	[1] [2] [6]
Molecular Weight	141.14 g/mol	[6] [7]
Appearance	Light beige to yellow-brown crystalline powder	[2] [4] [6]
Melting Point	81-83 °C	[1] [4] [6]
Boiling Point	135 °C (at 18 mmHg)	[2] [4] [6]
Solubility	Slightly soluble in Chloroform and Methanol	[6]
pKa	4.18 ± 0.10 (Predicted)	[6]

The two-dimensional chemical structure of **3-Fluoro-4-methoxyaniline** is depicted below.

Caption: Molecular structure of **3-Fluoro-4-methoxyaniline**.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of **3-Fluoro-4-methoxyaniline**.

A common and efficient method for synthesizing **3-Fluoro-4-methoxyaniline** is through the catalytic reduction of its nitro precursor, 3-fluoro-4-methoxynitrobenzene (also known as 2-fluoro-4-nitroanisole).[\[4\]](#)

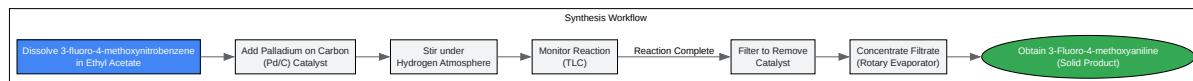
Materials:

- 3-fluoro-4-methoxynitrobenzene (starting material)
- Ethyl acetate (solvent)
- Palladium on carbon (catalyst, 5% or 10%)

- Hydrogen source (e.g., hydrogen gas balloon or transfer hydrogenation reagent)
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Procedure:

- Dissolve 3-fluoro-4-methoxynitrobenzene (e.g., 0.5 g, 2.9 mmol) in ethyl acetate (10 mL) in a suitable reaction flask.[4]
- Carefully add a catalytic amount of palladium on carbon (e.g., 50 mg) to the solution.[4]
- Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce a hydrogen atmosphere.
- Stir the reaction mixture vigorously at room temperature.[4]
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]
- Upon completion, carefully filter the reaction mixture through a pad of Celite or suitable filter paper to remove the palladium catalyst.[4]
- Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.
- Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.[4]
- The resulting residue is the target product, **3-Fluoro-4-methoxyaniline**, which is typically obtained as an off-white or light beige solid with high yield (e.g., 98%).[4]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Fluoro-4-methoxyaniline**.

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. Spectral data for **3-Fluoro-4-methoxyaniline** is available in public databases.[\[7\]](#)[\[8\]](#) [\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve a small amount of the compound (5-10 mg) in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR: The proton NMR spectrum is used to identify the hydrogen atoms in the molecule. The spectrum will show distinct signals for the aromatic protons, the amine ($-\text{NH}_2$) protons, and the methoxy ($-\text{OCH}_3$) protons, with characteristic chemical shifts and coupling patterns due to the fluorine atom.
- ^{13}C NMR: The carbon NMR spectrum provides information about the carbon skeleton.[\[9\]](#) It will show unique signals for each of the seven carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.[\[9\]](#)

Infrared (IR) Spectroscopy:

- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[\[7\]](#)
- Analysis: The IR spectrum is used to identify the functional groups present.[\[7\]](#)[\[8\]](#) Key absorption bands are expected for the N-H stretching of the amine group (typically around $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the aromatic ring and methyl group (around $2850\text{-}3100\text{ cm}^{-1}$),

cm^{-1}), C=C stretching of the aromatic ring (around 1500-1600 cm^{-1}), and C-O and C-F stretching vibrations at lower wavenumbers.

Mass Spectrometry (MS):

- Sample Preparation: The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion after being dissolved in a volatile solvent.[7]
- Analysis: Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (m/z 141).[7][10] The fragmentation pattern provides further structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Fluoro-4-methoxyaniline | 366-99-4 chemicalbook.com
- 5. innospk.com [innospk.com]
- 6. 3-Fluoro-4-methoxyaniline price,buy 3-Fluoro-4-methoxyaniline - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 7. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-methoxyaniline(366-99-4) IR Spectrum chemicalbook.com
- 9. spectratabase.com [spectratabase.com]
- 10. 3-Fluoro-4-methoxyaniline(366-99-4) MS spectrum chemicalbook.com
- To cite this document: BenchChem. [molecular structure and weight of 3-Fluoro-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b107172#molecular-structure-and-weight-of-3-fluoro-4-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com